![molecular formula C17H22N2O3S B2800593 N-cyclopentyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898464-54-5](/img/structure/B2800593.png)
N-cyclopentyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide (hereafter referred to as N-cyclopentyl) is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicinal chemistry. This compound has been studied for its ability to inhibit a specific enzyme, making it a potential candidate for the development of new drugs.
Scientific Research Applications
Synthesis and Structural Elucidation
This compound belongs to a novel class of hybrid molecules. The synthetic strategy involves a three-component reaction and 1,4-dipolar cycloaddition, resulting in both spiro and oxazepine compounds. Structural elucidation is achieved through nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. The proposed mechanistic pathway sheds light on its formation .
Biological Evaluation
Cytotoxicity: The compound exhibits potent and selective cytotoxicity against HEK-293 cells (human embryonic kidney cells) without affecting HT-29 cells (human colon adenocarcinoma cells). Specifically, compound 16c demonstrates the highest cytotoxic properties, with an IC50 value of 4.30 μM against HEK-293 cells. These findings suggest its potential as a selective cytotoxic treatment .
Medicinal Applications
Anticancer Properties: Given its cytotoxic effects on HEK-293 cells, this compound could be explored further as an anticancer lead. Researchers may investigate its mechanism of action, potential targets, and efficacy against other cancer cell lines.
Antimicrobial and Anti-Inflammatory Activities: Considering the structural features shared with other oxazepine-derived compounds, it’s worth exploring its antimicrobial and anti-inflammatory properties. These activities could contribute to its therapeutic potential.
Drug Development: Spiro-fused heterocyclic compounds, like the spiro [benzothiophene-3,3’-pyrrolines], are versatile scaffolds for drug development. Researchers have synthesized spiro compounds with diverse biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. Investigating this compound’s potential in these areas could yield promising results .
properties
IUPAC Name |
N-cyclopentyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c20-16-8-7-13-11-15(10-12-4-3-9-19(16)17(12)13)23(21,22)18-14-5-1-2-6-14/h10-11,14,18H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZCYARWHWGSSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.